molecular formula C11H9FN2O2 B12115256 methyl 2-fluoro-5-(1H-pyrazol-3-yl)benzoate

methyl 2-fluoro-5-(1H-pyrazol-3-yl)benzoate

Cat. No.: B12115256
M. Wt: 220.20 g/mol
InChI Key: PHPKPEZVRXCQLR-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-5-(1H-pyrazol-3-yl)benzoate is an organic compound with the molecular formula C11H9FN2O2. It is a derivative of benzoate, featuring a fluorine atom and a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-fluoro-5-(1H-pyrazol-3-yl)benzoate typically involves the reaction of 2-fluoro-5-nitrobenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with an appropriate reagent to form the pyrazole ring. The final step involves esterification with methanol to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-5-(1H-pyrazol-3-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced pyrazole derivatives.

    Hydrolysis: 2-fluoro-5-(1H-pyrazol-3-yl)benzoic acid.

Mechanism of Action

The mechanism of action of methyl 2-fluoro-5-(1H-pyrazol-3-yl)benzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole ring and fluorine atom. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-fluoro-5-(1H-pyrazol-3-yl)benzoate: Unique due to the presence of both a fluorine atom and a pyrazole ring.

    Methyl 2-fluoro-5-(1H-pyrazol-3-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.

    Methyl 2-chloro-5-(1H-pyrazol-3-yl)benzoate: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

This compound is unique due to the combination of a fluorine atom and a pyrazole ring, which imparts specific chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the pyrazole ring provides a versatile scaffold for further functionalization .

Properties

Molecular Formula

C11H9FN2O2

Molecular Weight

220.20 g/mol

IUPAC Name

methyl 2-fluoro-5-(1H-pyrazol-5-yl)benzoate

InChI

InChI=1S/C11H9FN2O2/c1-16-11(15)8-6-7(2-3-9(8)12)10-4-5-13-14-10/h2-6H,1H3,(H,13,14)

InChI Key

PHPKPEZVRXCQLR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC=NN2)F

Origin of Product

United States

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